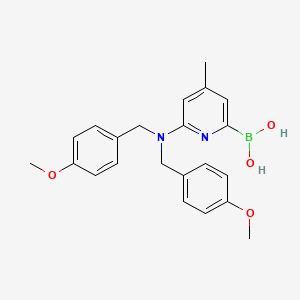

(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by its boronic acid functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid typically involves the following steps:

Formation of the Pyridinyl Intermediate: The starting material, 4-methyl-2-pyridine, undergoes a series of reactions to introduce the bis[(4-methoxyphenyl)methyl]amino group. This is achieved through nucleophilic substitution reactions.

Boronic Acid Introduction: The pyridinyl intermediate is then reacted with a boronic acid derivative under conditions that facilitate the formation of the boronic acid functional group. This step often involves the use of palladium catalysts and appropriate ligands to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are typically mild, and the products are biaryl or aryl-vinyl compounds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates, depending on the oxidizing agent used.

Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Nucleophiles: For substitution reactions involving the amino groups.

Major Products

Biaryl Compounds: From Suzuki-Miyaura cross-coupling.

Boronic Esters: From oxidation reactions.

Substituted Amines: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s ability to participate in cross-coupling reactions also highlights its role in forming carbon-carbon bonds, which is fundamental in organic synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions.

4-Methoxyphenylboronic Acid: Shares the methoxyphenyl group but lacks the pyridinyl and bis[(4-methoxyphenyl)methyl]amino groups.

4-Methoxybiphenyl: Contains the methoxyphenyl group but does not have the boronic acid functionality.

Uniqueness

B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and versatility. The presence of both the boronic acid and amino groups allows for a wide range of chemical transformations and applications, distinguishing it from simpler boronic acid derivatives.

Activité Biologique

(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a boronic acid functional group known for its versatility in organic synthesis and potential therapeutic applications. The following sections explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C22H25BN2O4, with a molecular weight of 392.3 g/mol. The IUPAC name is [6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid, and it features a boronic acid group that facilitates interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C22H25BN2O4 |

| Molecular Weight | 392.3 g/mol |

| IUPAC Name | [6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid |

| InChI | InChI=1S/C22H25BN2O4/c1-16-12-21(23(26)27)24-22(13-16)25(14-17-4-8-19(28-2)9-5-17)15-18-6-10-20(29-3)11-7-18/h4-13,26-27H,14-15H2,1-3H3 |

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles due to its boronic acid group. This property allows it to act as a molecular probe in various biological contexts, including enzyme inhibition and molecular recognition.

Key Biological Activities

- Antioxidant Activity : Studies have shown that boronic acids exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 0.11 µg/mL in scavenging ABTS cation radicals, indicating strong antioxidant potential .

- Antibacterial Activity : The compound has been tested against various bacterial strains, showing effectiveness against Escherichia coli at concentrations around 6.50 mg/mL . Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Anticancer Activity : Research indicates that derivatives of boronic acids can exhibit cytotoxic effects on cancer cell lines. For example, related compounds have shown IC50 values as low as 18.76 µg/mL against the MCF-7 breast cancer cell line . This suggests potential for development into anticancer therapeutics.

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase, with varying degrees of potency .

Study 1: Antioxidant and Antibacterial Properties

In a recent study, a cream formulation containing a boron-based compound was developed and tested for its antioxidant and antibacterial properties. The results indicated that the cream exhibited significant antioxidant activity and was effective against various bacterial strains, suggesting potential applications in dermatological formulations .

Study 2: Anticancer Potential

Another study focused on the cytotoxic effects of related boronic acid derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells while sparing healthy cells, highlighting their therapeutic potential in oncology .

Propriétés

Formule moléculaire |

C22H25BN2O4 |

|---|---|

Poids moléculaire |

392.3 g/mol |

Nom IUPAC |

[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid |

InChI |

InChI=1S/C22H25BN2O4/c1-16-12-21(23(26)27)24-22(13-16)25(14-17-4-8-19(28-2)9-5-17)15-18-6-10-20(29-3)11-7-18/h4-13,26-27H,14-15H2,1-3H3 |

Clé InChI |

MEEKEKLPJMXOBL-UHFFFAOYSA-N |

SMILES canonique |

B(C1=CC(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.